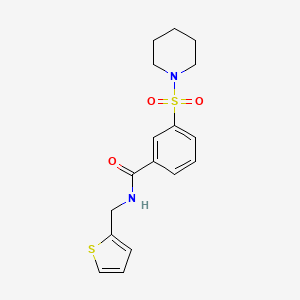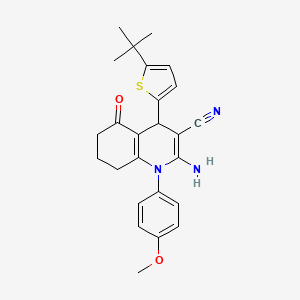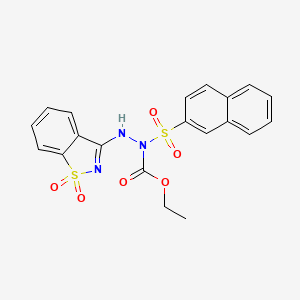methanone](/img/structure/B11529986.png)
[5-(4-ethylphenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl](4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-ETHYLPHENYL)-1-(4-METHOXYBENZOYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ETHYLPHENYL)-1-(4-METHOXYBENZOYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves multi-step organic reactions One common method includes the condensation of 4-ethylbenzaldehyde with 4-methoxybenzoyl hydrazine to form the corresponding hydrazone This intermediate is then cyclized under acidic or basic conditions to yield the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-ETHYLPHENYL)-1-(4-METHOXYBENZOYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce alcohols.
Scientific Research Applications
5-(4-ETHYLPHENYL)-1-(4-METHOXYBENZOYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-ETHYLPHENYL)-1-(4-METHOXYBENZOYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-METHYLPHENYL)-1-(4-METHOXYBENZOYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL
- 5-(4-ETHYLPHENYL)-1-(4-HYDROXYBENZOYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL
Uniqueness
5-(4-ETHYLPHENYL)-1-(4-METHOXYBENZOYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL is unique due to the presence of both ethylphenyl and methoxybenzoyl groups, which confer distinct chemical properties and potential biological activities. Its structural features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H22N2O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[5-(4-ethylphenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H22N2O3/c1-4-15-5-9-17(10-6-15)20(24)13-14(2)21-22(20)19(23)16-7-11-18(25-3)12-8-16/h5-12,24H,4,13H2,1-3H3 |
InChI Key |
VQRIKLCVHZGMNC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2(CC(=NN2C(=O)C3=CC=C(C=C3)OC)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(Naphthalen-2-yloxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B11529908.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11529916.png)
![6-tert-butyl-2-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11529918.png)

![4-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11529930.png)



![2-Methyl-4-(phenylsulfanyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B11529967.png)
![4-{2-[(Benzoylamino)acetyl]carbohydrazonoyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B11529971.png)
![3,3'-[(1E)-3-(4-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(4-methyl-1,2,5-oxadiazole)](/img/structure/B11529975.png)
![Bis[2-(4-chlorophenyl)-2-oxoethyl] biphenyl-2,2'-dicarboxylate](/img/structure/B11529982.png)
![1-[5-{2-[(4-chlorobenzyl)oxy]phenyl}-4-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B11529994.png)
![1-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11529995.png)
